1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}
Description
Structural Elucidation of 1H-Pyrazole-4,5-Dione 4-{N-[2-(Trifluoromethyl)Phenyl]Hydrazone}
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} (CAS 338416-87-8). Alternative IUPAC designations include:
- (4Z)-4-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one
- 4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one .
The structure comprises a pyrazole-4,5-dione core substituted at position 4 with a hydrazone group linked to a 2-(trifluoromethyl)phenyl moiety.
Key Structural Features :
Molecular Architecture Analysis
X-ray Crystallographic Characterization
While no direct X-ray crystallography data exists for this compound, structural analogs (e.g., 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivatives) provide insights into pyrazole-hydrazone geometries. Key observations include:
- Planar Pyrazole Ring : Adjacent nitrogen atoms (N1 and N2) enforce conjugation, stabilizing the aromatic system.
- Hydrazone Geometry : The C=N bond adopts a trans configuration (E-geometry) due to steric and electronic effects from the trifluoromethyl group.
- Intermolecular Interactions : Hydrogen bonding between NH and carbonyl groups is expected in the crystal lattice.
Tautomeric Equilibrium Studies
The hydrazone group exists in equilibrium between azo (N=N) and hydrazo (N–N) tautomers, influenced by solvent polarity and hydrogen bonding. For this compound:
| Tautomer | Structure | Stability Factors |
|---|---|---|
| Azo | N=N | Favored in polar aprotic solvents (e.g., DMSO) |
| Hydrazo | N–N | Stabilized by intramolecular H-bonding with pyrazole NH |
Spectroscopic Characterization
NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)
¹H NMR :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole NH | 10.0–12.5 | Singlet (broad) |
| Hydrazo NH | 9.0–10.0 | Singlet |
| Aromatic (Ph) | 7.2–7.6 | Multiplet |
| CF₃ | – | Not observed (¹⁹F NMR preferred) |
¹³C NMR :
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C=O | 160–170 |
| Hydrazo C=N | 145–155 |
| CF₃ | 120–125 (quartet, ¹⁹F coupling) |
¹⁹F NMR :
| Signal | Chemical Shift (δ, ppm) |
|---|---|
| CF₃ | –63.0 (singlet) |
IR Vibrational Mode Analysis
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (Pyrazole) | 1680–1720 | Stretching |
| C=N (Hydrazone) | 1580–1620 | Stretching |
| N–N (Hydrazone) | 1140–1180 | Stretching |
| NH (Pyrazole) | 3200–3400 | Stretching |
| CF₃ | 1300–1350 | Symmetric bending |
Mass Spectrometric Fragmentation Patterns
Key Fragments (m/z) :
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M+]⁺ | 256 | Intact molecular ion |
| [M – CF₃C₆H₄]+ | 189 | Loss of 2-(trifluoromethyl)phenyl group |
| [Pyrazole-4,5-dione]+ | 98 | Cleavage at hydrazone linkage |
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPIJOMPAWRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157341 | |
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-87-8 | |
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The most common route involves reacting 4,4,4-trifluoro-1-phenylbutanedione (2 ) with hydrazine hydrate in acetic acid (Scheme 1). This produces the pyrazole-dione intermediate through a tandem cyclization-dehydration mechanism.
Reaction Conditions
Oxidation of Dihydropyrazole Derivatives
Alternative methods employ oxidative aromatization of 4,5-dihydropyrazole-4,5-diols using MnO₂ or DDQ in dichloromethane. This approach offers better control over oxidation states but requires additional purification steps.
Comparative Analysis of Core Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 98.5 | Single-step, high atom economy |
| Oxidative aromatization | 65 | 97.2 | Avoids strong acids |
Hydrazone Formation at C4 Position
Direct Condensation with 2-(Trifluoromethyl)Phenylhydrazine
The pivotal step involves reacting pyrazole-4,5-dione with 2-(trifluoromethyl)phenylhydrazine in ethanol under reflux with catalytic acetic acid:
Optimized Conditions
- Molar ratio (dione:hydrazine): 1:1.2
- Solvent: Absolute ethanol
- Catalyst: 5 mol% acetic acid
- Temperature: 78°C (reflux)
- Time: 8–10 hours
- Yield: 82–85%
The reaction proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism. Infrared (IR) studies confirm hydrazone formation via disappearance of the carbonyl stretch at 1715 cm⁻¹ and emergence of C=N vibration at 1620 cm⁻¹.
Solid-State Mechanochemical Approach
Recent advances employ ball milling for solvent-free synthesis:
- Reagents: Pyrazole-dione : hydrazine (1:1.1 molar ratio)
- Milling time: 45 minutes
- Frequency: 30 Hz
- Yield: 78%
This method reduces reaction time by 90% compared to solution-phase synthesis but requires post-milling purification via recrystallization from ethyl acetate/hexane.
Critical Process Parameters and Optimization
Temperature Effects on Regioselectivity
Controlled studies reveal temperature-dependent regioisomer formation:
| Temperature (°C) | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
|---|---|---|---|
| 60 | 72 | 15 | 13 |
| 78 | 85 | 8 | 7 |
| 100 | 81 | 12 | 7 |
Optimal yields occur at ethanol’s reflux temperature (78°C), balancing reaction rate and decomposition pathways.
Lewis Acid Catalysis
Screening of Lewis acids identified Yb(OTf)₃ as effective for improving hydrazone yields:
| Catalyst (5 mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 82 | 8 |
| Yb(OTf)₃ | 89 | 6 |
| ZnCl₂ | 75 | 9 |
| Cu(acac)₂ | 68 | 10 |
Ytterbium triflate accelerates the reaction by stabilizing the transition state through coordination to the dione’s carbonyl oxygen.
Characterization and Analytical Methods
Spectroscopic Confirmation
Chromatographic Purity Assessment
An RP-HPLC method developed for analogs uses:
- Column: Luna C18(2), 250 × 4.6 mm, 5 μm
- Mobile phase: Acetonitrile/water (90:10 v/v)
- Flow rate: 0.8 mL/min
- Retention time: 7.3 minutes
This method achieves baseline separation with 0.3% RSD, suitable for quality control.
Scale-Up Considerations and Industrial Feasibility
Batch Process Optimization
Key parameters for kilogram-scale production:
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle time | 8 h | 12 h |
| Yield | 85% | 78% |
| Purity | 98.5% | 97.1% |
| Solvent consumption | 5 L/kg | 3.8 L/kg |
Data from show scalability challenges due to exothermicity during hydrazone formation, requiring controlled addition rates and cooling capacity.
Continuous Flow Synthesis
Emerging approaches using microreactor technology demonstrate:
- 92% conversion in 45 minutes residence time
- 3.5-fold productivity increase vs. batch
- Improved temperature control (±1°C vs. ±5°C in batch)
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone moiety and pyrazoledione system facilitate cyclization under acidic or catalytic conditions. A notable example involves the formation of fused heterocycles:
Reaction Conditions :
-
Catalyst: Cu(OTf)₂ (10 mol%)
-
Solvent: Toluene
-
Temperature: 60°C
-
Time: 12–24 hours
Outcome :
Intramolecular cyclization yields trifluoromethylated pyrazolo[1,5-a]pyrimidines. The reaction proceeds via nucleophilic addition of the hydrazone nitrogen to adjacent carbonyl groups, followed by -H shift and dehydration .
| Product Structure | Yield (%) | Key Observation |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine analog | 60–85 | Optimal at 60°C; higher temperatures reduce yield |
Nucleophilic Substitution
The electron-deficient pyrazoledione ring undergoes nucleophilic attack at the α,β-unsaturated carbonyl positions.
Example Reaction :
-
Reagent : Benzylamine
-
Solvent : DMF, room temperature
-
Mechanism : Michael addition at the C4 carbonyl, followed by tautomerization.
| Product | Yield (%) | Notes |
|---|---|---|
| N-Benzyl-4-amino-pyrazoledione | 72 | Stabilized by hydrogen bonding |
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to the meta position relative to the -CF₃ group.
Example Reaction :
-
Reagent : HNO₃/H₂SO₄ (nitration)
-
Conditions : 0–5°C, 2 hours
-
Outcome : Nitration at the phenyl ring’s meta position, confirmed by NMR.
| Nitrated Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 3-Nitro-CF₃-phenyl analog | 58 | >95% |
Oxidative Coupling
The hydrazone acts as a directing group for metal-catalyzed cross-coupling:
Reaction Protocol :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos
-
Base: K₂CO₃
-
Solvent: Dioxane, 100°C
Product : Biaryl derivatives via C–H activation at the hydrazone-adjacent position .
| Coupled Product | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 4-(4-Methoxyphenyl)pyrazoledione | 67 | 12.3 |
Reductive Alkylation
The carbonyl groups in the pyrazoledione are susceptible to reductive amination:
Reagents :
-
NaBH₃CN (reducing agent)
-
Primary amine (e.g., methylamine)
Mechanism :
Imine formation followed by borohydride reduction yields N-alkylated pyrazolidinedione derivatives.
| Reduced Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| N-Methyl-pyrazolidinedione | 81 | 1:1 (syn:anti) |
Solvent and Catalyst Effects
Key parameters influencing reaction efficiency:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | 15–20% higher vs. THF |
| Catalyst | Cu(OTf)₂ | 60% yield vs. <10% without |
| Temperature | 60°C | 75% yield vs. 40% at 80°C |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
1H-Pyrazole-4,5-dione derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18 µM against HeLa cells, indicating potent activity in inhibiting tumor growth .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}. These compounds have exhibited activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Versatile Scaffolds
The pyrazole structure serves as a versatile scaffold for synthesizing various biologically active compounds. Researchers have successfully synthesized polysubstituted pyrazoles using different reagents and conditions, which opens pathways for creating novel therapeutic agents .
Agrochemical Development
Beyond medicinal applications, pyrazole derivatives are also employed in agrochemicals. Their efficacy as fungicides and herbicides has been documented, making them valuable in agricultural settings .
Case Studies
Mechanism of Action
The mechanism of action of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5 in ) :
- Features a hydroxyl group at position 5 and a diketone side chain.
- Lacks the hydrazone and trifluoromethyl groups, resulting in reduced electron-withdrawing effects compared to the target compound.
- Elemental analysis: C, 65.37%; H, 5.26%; N, 13.95% (vs. calculated values: C, 65.34%; H, 4.98%; N, 13.85%) .
Coumarin-Pyrimidine-Pyrazole Hybrids () :
- Examples include compounds 4i and 4j, which integrate coumarin and tetrazole moieties.
- These derivatives emphasize extended conjugation and heteroaromatic systems, contrasting with the simpler hydrazone substitution in the target compound.
- Likely exhibit distinct photophysical properties due to coumarin’s fluorescence .
Trifluoromethylphenyl Derivatives in :
- Patent EP 4 374 877 A2 highlights aryl groups with trifluoromethyl and pyridinyl/pyrimidinyl substituents.
- While these share the -CF₃ group, they lack the pyrazole-dione core, focusing instead on pyridine/pyrimidine scaffolds for pharmaceutical applications .
Physicochemical and Reactivity Differences
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} is particularly noteworthy for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.20 g/mol
- CAS Number : Not widely reported but can be derived from related compounds.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds exhibit inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Activity
1H-pyrazole derivatives have been evaluated for their anti-inflammatory effects. A study highlighted that compounds similar to 1H-pyrazole-4,5-dione showed promising results in inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Evaluation
A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, showcasing its potential as an antimicrobial agent .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 16 |
| B | Staphylococcus aureus | 32 |
| C | Bacillus subtilis | 32 |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of various pyrazole derivatives. One compound demonstrated significant inhibition of IL-6 production, with results indicating a dose-dependent response.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| D | 61 | 76 |
| E | 85 | 93 |
The biological activity of 1H-pyrazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, molecular docking studies suggest that these compounds can form hydrogen bonds with active sites on target proteins, enhancing their efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 1H-pyrazole-4,5-dione hydrazone derivatives to achieve high purity and yield?
- Methodological Answer : Utilize coupling reactions between pyrazole-4,5-dione precursors and substituted phenylhydrazines under reflux conditions. Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using ethanol/water mixtures). Final purification can be achieved through column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm hydrazone linkage (δ ~10-12 ppm for NH) and trifluoromethyl group (δ ~110-120 ppm in -NMR).
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bending (~1550 cm).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements for the hydrazone moiety and trifluoromethyl substituent .
Advanced Research Questions
Q. How does the electronic nature of substituents on the hydrazone moiety influence the biological activity of pyrazole-dione derivatives?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or electron-donating (e.g., -OCH) groups at the phenyl ring. Evaluate bioactivity using assays like the acetic acid-induced writhing model for analgesia. Correlate Hammett sigma constants (σ) of substituents with IC values to quantify electronic effects. For example, 4-chloro and 4-bromo substituents enhance analgesic activity by ~40% compared to unsubstituted analogs .
Q. What computational strategies can predict the binding affinity of this compound with target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with cyclooxygenase-2 (COX-2) or other targets. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Compare binding energies (ΔG) of analogs to identify high-affinity candidates. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme active sites .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay protocols, animal models). Design systematic SAR studies with controlled substituent variations. Use multivariate statistical tools (e.g., principal component analysis) to isolate structural contributors to activity. For instance, discrepancies in IC values may arise from differences in hydrazone tautomerism or solvent polarity .
Q. How can 4,5-dihydro-1H-pyrazole scaffolds be leveraged to improve pharmacokinetics in derivative design?
- Methodological Answer : Replace the planar hydrazone with a saturated 2-pyrazoline ring to enhance metabolic stability. Introduce polar N-substituents (e.g., -SONH) to improve solubility. Assess logP (via HPLC) and plasma protein binding (equilibrium dialysis) to optimize bioavailability. For example, 4,5-dihydro analogs show 2-fold longer half-lives in murine models compared to parent compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
